
Flutimide
Overview
Description
Biochemical Analysis
Biochemical Properties
Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .
Cellular Effects
This compound affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, this compound influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . This compound also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to this compound, leading to a decrease in its efficacy . The stability of this compound is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, this compound can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of this compound. The metabolic pathways involved in this compound metabolism also include conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, this compound accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK184072 involves several steps, starting from commercially available starting materials. One common method involves the condensation of p-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield resveratrol .
Industrial Production Methods: Industrial production of GSK184072 typically involves the extraction of the compound from natural sources, such as grape skins and seeds, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: GSK184072 undergoes various chemical reactions, including:
Oxidation: GSK184072 can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroresveratrol.
Substitution: GSK184072 can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Acetylated derivatives.
Scientific Research Applications
Prostate Cancer Treatment
Flutamide is predominantly utilized in the management of prostate cancer, particularly in cases where androgen deprivation therapy is indicated. It acts by blocking androgen receptors, thereby inhibiting the effects of testosterone on prostate cancer cells.
Clinical Efficacy
- Comparison with Other Treatments : A randomized study compared flutamide with diethylstilbestrol (DES) for stage D2 prostate cancer. While both treatments had similar overall response rates (50% for flutamide vs. 62% for DES), flutamide exhibited fewer serious cardiovascular side effects (17.6% vs. 33.3% for DES) . However, DES demonstrated longer survival rates, indicating that flutamide may be more suitable for patients with higher cardiovascular risk.
- Combination Therapy : Research has indicated that combining flutamide with estrogen can enhance treatment efficacy through combined androgen blockade .
Benign Prostatic Hyperplasia (BPH)
Flutamide has been studied for its effects on benign prostatic hyperplasia, showing a reduction in prostate volume comparable to finasteride, a 5α-reductase inhibitor. However, it has been associated with significant side effects such as gynecomastia and gastrointestinal disturbances .
Breast Cancer
Flutamide's effectiveness in treating advanced breast cancer has been explored but yielded limited success in clinical trials. Out of 47 patients studied, only three showed short-term responses, suggesting that further investigation is needed to clarify its potential role in breast cancer therapy .
Psychiatric Disorders
Flutamide has been investigated for its potential benefits in treating psychiatric conditions:
- Obsessive-Compulsive Disorder : A small randomized controlled trial suggested efficacy in men with comorbid Tourette's syndrome; however, results were inconclusive in other studies .
- Bulimia Nervosa : Limited studies have explored its application in treating bulimia nervosa, indicating a need for further research .
Antiviral Research
Recent studies have highlighted flutamide's potential antiviral properties:
- Influenza and Other Viruses : Flutamide analogs have been synthesized and evaluated for their antiviral activity against viruses like the influenza virus and flavivirus. These compounds exhibited significant activity against viral replication while maintaining low cytotoxicity .
Hepatotoxicity Studies
Flutamide is known to cause hepatotoxicity, particularly in females. Studies have documented specific liver injury profiles associated with flutamide use, emphasizing the need for careful monitoring during treatment .
Data Summary Table
Mechanism of Action
GSK184072 exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Gene Expression: Modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Molecular Targets: Targets include sirtuins, cyclooxygenases, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Comparison with Similar Compounds
Quercetin: Another polyphenolic compound with antioxidant properties.
Curcumin: A polyphenolic compound found in turmeric with anti-inflammatory and antioxidant effects.
Epigallocatechin gallate: A major polyphenol in green tea with antioxidant and anti-cancer properties.
Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .
Biological Activity
Flutamide is a non-steroidal antiandrogen primarily used in the treatment of prostate cancer, benign prostatic hyperplasia, and conditions associated with hyperandrogenism such as polycystic ovary syndrome and congenital adrenal hyperplasia. Its biological activity is characterized by its ability to block androgen receptors, inhibiting the effects of androgens like testosterone.
Flutamide exerts its effects by binding to androgen receptors (AR) in target tissues, thereby preventing androgens from exerting their biological effects. This action is crucial in androgen-sensitive tissues, particularly in the prostate. The drug is metabolized into its active form, 2-hydroxyflutamide, which also contributes to its antiandrogenic effects. Flutamide has been shown to inhibit testosterone-stimulated prostatic DNA synthesis and disrupt nuclear uptake of androgens, leading to decreased cellular proliferation in prostate cancer cells .
Pharmacodynamics
- Absorption : Flutamide is rapidly absorbed after oral administration.
- Metabolism : It undergoes extensive first-pass metabolism, with only a small fraction remaining as unchanged drug in plasma.
- Half-life : The half-life of its active metabolite is approximately 6 hours.
- Protein Binding : High protein binding (94-96%) indicates significant distribution within the body .
Effects on Steroidogenesis
Recent studies have demonstrated that flutamide can significantly alter steroidogenic activity in Leydig cells. For instance, flutamide treatment has been linked to increased expression levels of steroidogenic proteins such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, 3β-HSD, and CYP19A1 in rat testicular tissue. These findings suggest that while flutamide inhibits androgen signaling, it may paradoxically stimulate steroidogenesis due to feedback mechanisms involving luteinizing hormone (LH) stimulation .
Table 1: Effects of Flutamide on Steroidogenic Proteins
Protein | Control Levels | Flutamide Treated Levels | Significance (p-value) |
---|---|---|---|
StAR | Baseline | Increased | <0.05 |
CYP11A1 | Baseline | Increased | <0.01 |
3β-HSD | Baseline | Increased | <0.001 |
CYP19A1 | Baseline | Increased | <0.05 |
Case Study: Congenital Adrenal Hyperplasia
In a clinical study involving children with congenital adrenal hyperplasia (CAH), flutamide was administered alongside letrozole to assess its antiandrogenic activity. The results indicated a significant reduction in circulating testosterone levels after flutamide treatment over several months. Initial testosterone levels of 378 ng/dl dropped to as low as 46.2 ng/dl after nine months of treatment, demonstrating flutamide's effectiveness in managing hyperandrogenism in pediatric patients .
Table 2: Testosterone Levels Over Time in CAH Patients
Time Point | Testosterone Level (ng/dl) |
---|---|
Pre-treatment | 378 ± 20 |
3 Months | 110 ± 20 |
6 Months | 83.7 ± 12 |
9 Months | 46.2 ± 6 |
12 Months | 57.7 ± 9 |
Side Effects and Considerations
While flutamide is effective as an antiandrogen, it is associated with potential side effects including hepatotoxicity, which necessitates careful monitoring during treatment. The mechanism behind this toxicity remains unclear but may involve its metabolites . Additionally, patients may experience gastrointestinal disturbances and alterations in liver function tests.
Properties
IUPAC Name |
(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162666-34-4 | |
Record name | Flutimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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